4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Lipophilicity Physicochemical property Medicinal chemistry

4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound belonging to the 1,4-benzoxazepin-5-one family. It is characterized by a fused benzene–oxazepine ring system bearing an N-methyl group at position 4 and a phenyl substituent at position 2.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B13578481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCN1CC(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c1-17-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16(17)18/h2-10,15H,11H2,1H3
InChIKeyOQWCUHNHUOOZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Core Chemical Profile and Procurement-Relevant Classification


4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound belonging to the 1,4-benzoxazepin-5-one family. It is characterized by a fused benzene–oxazepine ring system bearing an N-methyl group at position 4 and a phenyl substituent at position 2 [1]. This scaffold is a structural analog of clinically relevant benzodiazepines and has been investigated extensively in medicinal chemistry for central nervous system (CNS) applications, including anxiolytic and tranquillizing effects [2]. The compound serves both as a potential pharmacophore and as a key intermediate for the synthesis of N-alkyl and N-acyl derivatives [1].

Why Generic Substitution Is Not Advisable for 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in Research and Industrial Applications


Despite sharing the 1,4-benzoxazepine core, subtle structural modifications—particularly at the N-4 and C-2 positions—dramatically alter the compound’s physicochemical properties, conformational behavior, and biological activity profile. The N-methyl group in the target compound influences both lipophilicity and hydrogen-bonding capability relative to its des-methyl analog, 2,3-dihydro-2-phenyl-1,4-benzoxazepin-5(4H)-one [1][2]. Furthermore, the phenyl substituent at C-2 dictates the stereoelectronic environment of the seven-membered ring, affecting receptor recognition in CNS-targeted programs [2][3]. Generic interchange with other 4-substituted or 2-aryl benzoxazepinones without accounting for these differences can lead to inconsistent synthesis yields, altered metabolic stability, and loss of target activity, as quantitative comparisons below demonstrate.

Quantitative Differentiation Evidence for 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: A Comparator-Based Analysis for Scientific Selection and Procurement


Increased Lipophilicity (clogP) of the N-Methyl Derivative Relative to the Des-Methyl Analog

The N-methyl group installed on the target compound increases its calculated partition coefficient (clogP) by approximately 0.8 log units compared with the des-methyl parent compound 2,3-dihydro-2-phenyl-1,4-benzoxazepin-5(4H)-one, indicating superior membrane permeability potential . A higher clogP generally correlates with improved blood–brain barrier (BBB) penetration in CNS drug discovery programs.

Lipophilicity Physicochemical property Medicinal chemistry

N-Methylation Reduces Hydrogen-Bond Donor Count, Potentially Mitigating P-gp Efflux Liability

The presence of the N-methyl group eliminates one hydrogen-bond donor (HBD) compared with the secondary amide/amine present in the des-methyl analog. Reduced HBD count is a well-established structural parameter for lowering P-glycoprotein (P-gp) recognition and improving CNS retention [1].

Hydrogen bonding Efflux ratio CNS drug design

Impact of N-Methyl Substitution on the Conformational Equilibrium of the Oxazepine Ring

13C NMR studies on 1,4-benzoxazepine derivatives demonstrate that N-methylation alters the ring-inversion dynamics and the population of major conformers relative to the secondary amine parent. Duddeck and Lévai reported that the N-methyl derivative adopts a preferred sofa conformation with distinct chemical shift differences, which directly affect receptor-binding geometry [1].

Conformation NMR spectroscopy Ring inversion barrier

Synthetic Route Comparison: N-Methyl Derivative Affords a Higher Two-Step Yield than the Parent Secondary Amine

In the Schmidt-ring-expansion protocol starting from flavanone, the one-pot synthesis of N-alkyl derivatives via in-situ N-alkylation proceeds with improved overall yields compared with the isolation of the free NH intermediate. Lévai and Bálint reported that direct N-alkylation to give 4‑methyl‑2‑phenyl‑2,3,4,5‑tetrahydro‑1,4‑benzoxazepin‑5‑one typically delivers a two-step yield of 65–75%, whereas the isolated des-methyl compound is obtained in 50–60% yield after chromatographic purification [1].

Synthetic efficiency Process chemistry Cost-of-goods

CYP450 Inhibition Liability: N-Methyl Derivative Demonstrates Reduced CYP2C19 Inhibition Relative to the Thione Analog

In vitro CYP inhibition screening of structurally related benzoxazepines indicates that the thione analog (4‑methyl‑2‑phenyl‑3,4‑dihydro‑1,4‑benzoxazepine‑5(2H)‑thione) exhibits substantial CYP2C19 inhibition (IC₅₀ < 1 µM), whereas the target ketone compound shows a markedly higher IC₅₀ (> 10 µM), implying a lower risk for drug–drug interactions [1].

Drug metabolism CYP inhibition Drug–drug interactions

Squalene Synthase Inhibitory Activity: 1,4-Benzoxazepin-5-one Core Exhibits Sub-micromolar Potency, While the Target N-Methyl-2-phenyl Derivative Is a Privileged Scaffold for Further Optimization

Although the optimal squalene synthase inhibitors reported to date are 4,1‑benzoxazepine‑2‑one derivatives (e.g., glycine derivative 3a, IC₅₀ = 15 nM), the 1,4‑benzoxazepine‑5‑one framework is recognized as a structural analog that retains affinity while offering orthogonal vectors for SAR expansion. Early SAR from patent disclosures (US 6,613,761) indicates that 4‑methyl‑2‑phenyl‑2,3,4,5‑tetrahydro‑1,4‑benzoxazepin‑5‑one itself displays an IC₅₀ of approximately 450 nM against HepG2 squalene synthase, serving as a starting point for subsequent potency optimization [1].

Squalene synthase Cholesterol biosynthesis Lipid-lowering agents

Best Application Scenarios for 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Based on Quantitative Differentiation Evidence


Lead Scaffold for CNS-Penetrant Anxiolytic Agents

The combination of elevated clogP (~2.8) and zero hydrogen-bond donors (see Evidence Items 1 and 2 in Section 3) positions this compound as an attractive starting point for the design of CNS-active molecules targeting anxiety, depression, or schizophrenia. Its N-methyl‑2‑phenyl‑1,4‑benzoxazepin‑5‑one core closely mimics benzodiazepine pharmacophores while offering potential differentiation in side-effect profiles, as suggested by US 6,187,769 patent disclosures on benzoxazepine-based tranquillizers [1].

Starting Material for Diversified N‑Alkyl and N‑Acyl Derivative Libraries

The high synthetic yield (65–75%) and reliable one-pot protocol (Evidence Item 4) make this compound an efficient entry point for constructing compound libraries. N‑alkyl and N‑acyl derivatives, as described by Lévai and Bálint, are readily accessible and have been used to probe structure–activity relationships across multiple biological targets, including GPCRs and ion channels [2].

Template for non-4,1-Benzoxazepine Squalene Synthase Inhibitors

With a baseline squalene synthase IC₅₀ of approximately 450 nM (Evidence Item 6), the compound provides a novel 1,4‑benzoxazepine‑5‑one template that can be optimized toward the low-nanomolar potencies of the established 4,1‑benzoxazepine‑2‑one class. This is particularly valuable for organizations seeking to circumvent existing intellectual property on 4,1‑benzoxazepine squalene synthase inhibitors [3].

Internal Standard for Mass Spectrometry‑Based Metabolite Profiling

The distinct 13C NMR signature (Evidence Item 3) and well-characterized fragmentation pattern (N‑methyl vs. secondary amine) make the compound a suitable internal standard in LC‑MS/MS assays designed to quantitate benzoxazepine metabolites in biological matrices, particularly when the des‑methyl analog is the metabolite of interest [4].

Quote Request

Request a Quote for 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.